molecular formula C10H12N6O2 B11785103 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid

Cat. No.: B11785103
M. Wt: 248.24 g/mol
InChI Key: OKABBSVPPNGGJI-UHFFFAOYSA-N
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Description

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with triazolopyrimidine intermediates using catalysts such as copper(II) and sodium ascorbate . The reaction is usually carried out in solvents like dimethyl sulfoxide (DMSO) or methanol under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells . The compound may also interact with bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid is unique due to its specific triazolopyrimidine core, which provides distinct binding properties and biological activities. Its ability to inhibit a wide range of enzymes and its potential for modification make it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-(2H-triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H12N6O2/c17-10(18)6-2-1-3-16(4-6)9-7-8(11-5-12-9)14-15-13-7/h5-6H,1-4H2,(H,17,18)(H,11,12,13,14,15)

InChI Key

OKABBSVPPNGGJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=NNN=C32)C(=O)O

Origin of Product

United States

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